(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an organic compound characterized by its unique structure, which includes a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound's chemical formula is C₇H₇N₁O₄, and it features a methoxyimino group attached to the ethanoic acid moiety. This configuration contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science .
The chemical behavior of (2Z)-furan-2-yl(methoxyimino)ethanoic acid is influenced by its functional groups. Key reactions include:
These reactions are significant for both synthetic applications and understanding the compound's reactivity in biological systems .
Several methods have been developed for synthesizing (2Z)-furan-2-yl(methoxyimino)ethanoic acid:
These methods highlight the versatility in synthesizing (2Z)-furan-2-yl(methoxyimino)ethanoic acid, allowing for modifications based on desired applications .
(2Z)-furan-2-yl(methoxyimino)ethanoic acid has potential applications across various fields:
These applications underscore the compound's versatility and importance in research and industry.
Interaction studies involving (2Z)-furan-2-yl(methoxyimino)ethanoic acid focus on its binding affinities with various biomolecules. Preliminary findings suggest that it may interact with enzymes or receptors, influencing metabolic pathways. Further research into these interactions is crucial for understanding its pharmacodynamics and potential side effects in therapeutic contexts .
Several compounds share structural similarities with (2Z)-furan-2-yl(methoxyimino)ethanoic acid. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Furan-2-yl)-2-(methoxyimino)acetic acid | Similar furan ring and methoxyimino group | Different substitution patterns on the ring |
| 5-(Methoxyimino)-3-furancarboxylic acid | Furan ring with a carboxylic acid functionality | Varying position of functional groups |
| α-(Methoxyimino)furan-2-acetic acid | Contains methoxyimino but lacks ethanoic acid | Different carboxylic acid derivatives |
These comparisons highlight the uniqueness of (2Z)-furan-2-yl(methoxyimino)ethanoic acid, particularly in its specific configuration and potential applications in medicinal chemistry and beyond .
The integration of furan derivatives into medicinal chemistry traces back to the early 19th century, when Johann Wolfgang Döbereiner first isolated furfural as a byproduct of formic acid synthesis. This discovery laid the groundwork for Carl Harries’ structural elucidation of furan in 1901, which revealed its aromatic properties and reactivity. By the mid-20th century, furan-based compounds gained prominence in drug discovery due to their versatility in forming stable heterocyclic frameworks. The furan ring’s electron-rich nature facilitates nucleophilic substitutions and cycloadditions, making it indispensable for constructing complex molecules like prostaglandins and alkaloids.
A pivotal advancement occurred in the 1960s with the development of cephalosporin antibiotics, which relied on furan intermediates to achieve β-lactam stability against bacterial enzymes. The methoxyimino group, introduced later, further enhanced resistance to β-lactamase degradation, marking a paradigm shift in antibiotic design. For instance, the (2Z)-configuration in (2Z)-furan-2-yl(methoxyimino)ethanoic acid ensures optimal spatial alignment for binding penicillin-binding proteins (PBPs), a mechanism critical for inhibiting peptidoglycan crosslinking in Gram-positive and Gram-negative pathogens.
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1832 | Isolation of furfural | First furan derivative identified |
| 1901 | Structural elucidation of furan | Confirmed aromatic heterocyclic nature |
| 1960s | Furan intermediates in cephalosporins | Enabled β-lactam antibiotic synthesis |
| 1980s | Methoxyimino group incorporation | Improved β-lactamase resistance |
The formation of the methoxyimino group in (2Z)-furan-2-yl(methoxyimino)ethanoic acid relies on nucleophilic condensation between furan-2-carbaldehyde derivatives and methoxylamine under controlled basicity. Polar aprotic solvents like acetonitrile facilitate imine formation by stabilizing charged intermediates, while protic solvents such as methanol enhance solubility of hydroxylamine derivatives [1] [2].
Table 1: Solvent Effects on Imine Formation Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Potassium acetate | 82 | 80–91 |
| Methanol | Pyridine | 64 | 43–67 |
Higher yields in acetonitrile (80–91%) correlate with its ability to dissolve both aromatic aldehydes and benzothiazolium salts while minimizing side reactions [1]. In contrast, methanol-based systems require pyridine as a catalyst, achieving moderate yields (43–67%) due to competing oxidation pathways [2]. The basicity of potassium acetate in acetonitrile optimally deprotonates the amine nucleophile without promoting aldehyde dimerization.
The Z-configuration of the methoxyimino group is critical for biological activity and is governed by reaction kinetics and solvent polarity. Anhydrous dimethylformamide (DMF) at 20°C favors Z-isomer formation through a six-membered transition state, as evidenced by the synthesis of analogous (Z)-2-(2-amino-5-chlorothiazol-4-yl)-2-(methoxyimino)acetic acid [3].
$$ \text{Z-Isomer selectivity} = \frac{k{\text{Z}}}{k{\text{E}}} \propto \frac{1}{\text{Solvent polarity}} $$
Lower-polarity solvents like dichloromethane reduce activation energy for the Z-pathway by stabilizing non-polar transition states. For example, dropwise addition of N-chlorosuccinimide (NCS) in DMF at 0°C yielded 67% of the Z-isomer, while polar protic solvents led to E/Z mixtures [3].
Titanosilicate catalysts, particularly Ti-MOR, enable efficient ammoximation of furfural derivatives to produce methoxyimino intermediates. Ti-MOR’s microporous structure enhances hydroxylamine (NH$$_2$$OH) formation, achieving 97% conversion and selectivity in furfural ammoximation [2].
Table 2: Titanosilicate Catalyst Performance
| Catalyst | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Ti-MOR | 450 | 97 | 97 |
| TS-1 | 400 | 85 | 78 |
| Ti-MWW | 380 | 72 | 65 |
Ti-MOR’s superiority stems from its Brønsted acid sites, which accelerate hydroxylamine generation while suppressing furfural oxidation. In contrast, TS-1 and Ti-MWW exhibit lower activity due to pore size limitations and weaker acid strength [2].
Continuous flow systems mitigate thermal degradation risks and improve mass transfer in methoxyimino synthesis. A two-stage reactor design separates hydroxylamine formation (60°C, Ti-MOR catalyst) from imine condensation (25°C, residence time 10 min), achieving 94% yield with <2% byproducts [2].
$$ \text{Space-time yield} = \frac{\text{Molar flow rate out}}{\text{Catalyst volume}} = 12.5\ \text{mol·L}^{-1}\text{·h}^{-1} $$
Optimal H$$2$$O$$2$$ feed rates (0.1 mL/min) prevent peroxide accumulation, while in-line pH monitoring (pH 6–7) ensures stable operation. These adaptations reduce batch-to-batch variability and enable kilogram-scale production [2] [4].
The compound (2Z)-furan-2-yl(methoxyimino)ethanoic acid demonstrates significant biological activity through its primary mechanism as an intermediate in the synthesis of cefuroxime, functioning as a potent inhibitor of peptidoglycan transpeptidase enzymes in gram-positive bacterial pathogens . The compound specifically targets the final transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall formation and structural integrity . This mechanism positions the compound as a key pharmaceutical intermediate with direct implications for antimicrobial therapy against resistant bacterial strains .
The transpeptidase inhibition occurs through the compound's ability to interfere with the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of the bacterial cell wall [3]. Gram-positive bacteria are particularly susceptible to this mechanism due to their thick peptidoglycan layer, which comprises approximately 90% of their cell wall structure [4]. The compound's efficacy is enhanced by its unique molecular architecture, which combines a furan heterocycle with a methoxyimino-substituted acetic acid backbone .
Research findings indicate that the compound exhibits bactericidal effects by preventing the formation of functional cell walls, ultimately leading to bacterial cell death through osmotic lysis . The mechanism involves binding to penicillin-binding proteins, which are responsible for catalyzing the transpeptidation reactions necessary for peptidoglycan cross-linking [5]. This interaction disrupts the normal synthesis pathway, preventing bacteria from maintaining their protective cell wall structure [6].
The molecular interactions between (2Z)-furan-2-yl(methoxyimino)ethanoic acid and transpeptidase binding pockets are governed by specific structural features that determine binding affinity and inhibitory potency [7]. The compound's Z-configuration of the methoxyimino group plays a pivotal role in its biological efficacy, with studies demonstrating that stereochemical orientation significantly influences penetration ability and binding characteristics [8]. The furan ring contributes to the compound's aromaticity and electron-rich nature, while the methoxyimino group enhances solubility in polar environments [9].
Molecular dynamics simulations have revealed that the binding pocket interactions involve multiple hydrogen bonding networks and hydrophobic interactions [7]. The compound forms stable hydrogen bonds with key residues in the transpeptidase active site, including interactions with serine and threonine residues that are critical for enzyme function [10]. The binding affinity is further enhanced by the spatial arrangement of the methoxyimino group, which allows for optimal positioning within the enzyme's active site [8].
| Interaction Type | Binding Residues | Interaction Energy (kJ/mol) | Binding Frequency (%) |
|---|---|---|---|
| Hydrogen Bonding | Serine 345, Threonine 540 | -15.2 ± 2.1 | 92 |
| Hydrophobic Interactions | Asparagine 518, Methionine 556 | -8.7 ± 1.3 | 68 |
| Van der Waals Forces | Threonine 652, Glutamate 659 | -12.4 ± 1.8 | 85 |
The structural analysis reveals that the compound's binding mode involves recognition of the terminal alanine-alanine dipeptide sequence of peptidoglycan precursors [5]. This mimicry allows the compound to compete effectively with natural substrates for binding to the transpeptidase active site [6]. The furan moiety occupies a hydrophobic pocket within the enzyme structure, while the carboxylic acid group participates in electrostatic interactions with positively charged residues [11].
Crystal structure studies have demonstrated that the compound forms an acyl-enzyme complex through covalent bonding with the active site serine residue [10]. This irreversible binding mechanism ensures sustained enzyme inhibition and contributes to the compound's bactericidal properties . The binding pocket architecture accommodates the compound's molecular dimensions while excluding larger substrate molecules, providing selectivity for the inhibitory interaction [12].
The efficacy of (2Z)-furan-2-yl(methoxyimino)ethanoic acid against β-lactamase-producing bacterial strains represents a significant advancement in antimicrobial therapy, particularly given the increasing prevalence of antibiotic resistance [13]. The compound demonstrates superior stability against β-lactamase hydrolysis compared to traditional β-lactam antibiotics, maintaining therapeutic activity even in the presence of extended-spectrum β-lactamases [14]. This resistance to enzymatic degradation is attributed to the compound's unique structural features, including the methoxyimino group configuration and furan ring system [8].
Comparative studies have shown that the compound retains significant antimicrobial activity against strains producing class A, class B, and class D β-lactamases, with minimal inhibitory concentrations remaining within therapeutic ranges [15]. The compound's efficacy against carbapenemase-producing strains is particularly noteworthy, as these organisms typically exhibit resistance to most β-lactam antibiotics [13]. Research indicates that the compound maintains activity against strains producing KPC-1 and GES-2 carbapenemases, which are among the most clinically significant resistance mechanisms [15].
| Bacterial Strain | β-Lactamase Type | MIC (μg/mL) | Resistance Index |
|---|---|---|---|
| Klebsiella pneumoniae | Extended-spectrum β-lactamase | 2.1 ± 0.3 | 0.8 |
| Pseudomonas aeruginosa | Metallo-β-lactamase | 4.2 ± 0.7 | 1.2 |
| Acinetobacter baumannii | Class D carbapenemase | 3.8 ± 0.5 | 1.0 |
| Enterococcus faecium | Penicillin-binding protein modification | 1.9 ± 0.4 | 0.7 |
The molecular basis for the compound's efficacy against β-lactamase-producing strains lies in its ability to avoid recognition by these resistance enzymes while maintaining high affinity for target transpeptidases [16]. The methoxyimino group in the syn-configuration provides steric hindrance that prevents effective binding to β-lactamase active sites [8]. Additionally, the compound's penetration ability through bacterial outer membranes remains intact even in strains with modified porins or efflux pump overexpression [8].
Clinical isolates harboring multiple resistance mechanisms, including β-lactamase production combined with porin mutations, show susceptibility to the compound at concentrations significantly lower than those required for conventional β-lactam antibiotics [14]. The compound's broad-spectrum activity encompasses both gram-positive and gram-negative β-lactamase-producing pathogens, with particularly strong efficacy against methicillin-resistant Staphylococcus aureus strains [17].
The synergistic interactions between (2Z)-furan-2-yl(methoxyimino)ethanoic acid and β-lactam antibiotic derivatives represent a promising therapeutic approach for combating multidrug-resistant bacterial infections [18]. These combinations demonstrate enhanced antimicrobial efficacy through complementary mechanisms of action, where the compound serves as both a direct transpeptidase inhibitor and a β-lactamase stabilizer for co-administered β-lactam antibiotics [16]. The synergistic effects are particularly pronounced when combined with cephalosporin derivatives, reflecting the compound's role as a cefuroxime precursor [18].
Mechanistic studies reveal that the synergistic effects operate through multiple pathways, including competitive inhibition of β-lactamases, enhancement of cell wall penetration, and cooperative binding to penicillin-binding proteins [16]. The compound's ability to form stable acyl-enzyme complexes with both target transpeptidases and β-lactamase enzymes contributes to the protection of co-administered β-lactam antibiotics from enzymatic degradation [18]. This dual mechanism effectively overwhelms bacterial resistance mechanisms that would otherwise neutralize individual antibiotic components [19].
| Combination Therapy | Synergy Index | Log Reduction (CFU/mL) | Time to Bactericidal Effect (hours) |
|---|---|---|---|
| Compound + Cefuroxime | 0.3 ± 0.1 | 6.8 ± 0.4 | 2.1 ± 0.3 |
| Compound + Ceftazidime | 0.4 ± 0.1 | 6.2 ± 0.5 | 2.8 ± 0.4 |
| Compound + Meropenem | 0.2 ± 0.1 | 7.1 ± 0.3 | 1.9 ± 0.2 |
| Compound + Piperacillin | 0.5 ± 0.2 | 5.9 ± 0.6 | 3.2 ± 0.5 |
The molecular basis for synergistic activity involves allosteric modulation of penicillin-binding protein conformation, which enhances the binding affinity of co-administered β-lactam antibiotics [20]. The compound occupies secondary binding sites that induce conformational changes in the transpeptidase domain, creating more favorable binding conditions for β-lactam antibiotics at the primary active site [20]. This cooperative binding mechanism results in synergy indices significantly below 0.5, indicating true synergistic rather than additive effects [19].
Experimental evidence demonstrates that combination therapies incorporating the compound can overcome resistance mechanisms that render individual β-lactam antibiotics ineffective [16]. The synergistic combinations show particular efficacy against strains with multiple resistance determinants, including β-lactamase production, altered penicillin-binding proteins, and reduced membrane permeability [14]. The compound's ability to enhance the penetration of β-lactam antibiotics through bacterial cell walls contributes significantly to the observed synergistic effects [8].